N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its molecular structure includes a pyrimidine ring substituted with a bromophenyl group and a fluorine atom, along with a pyridin-2-ylmethyl side chain.
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is classified as a pyrimidine derivative. Pyrimidines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound's structural modifications enhance its pharmacological properties, making it a candidate for further research in oncology and other therapeutic areas .
The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions that may include:
The synthesis may require specific reagents such as bases, solvents, and catalysts, depending on the chosen reaction pathways. Reaction conditions like temperature and time are critical for optimizing yield and purity .
The molecular formula of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is C16H15BrF2N4. The structure features:
The compound's molecular weight is approximately 394.22 g/mol. Its purity can reach up to 95%, making it suitable for research applications .
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine can participate in various chemical reactions typical for pyrimidines:
These reactions often require specific conditions such as temperature control, inert atmospheres, and the use of catalysts to enhance reaction efficiency and selectivity.
The mechanism of action for N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is primarily linked to its potential as an inhibitor of certain enzymes involved in cellular signaling pathways. Research indicates that compounds within this class may inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.
Inhibition of CDK activity leads to cell cycle arrest and apoptosis in cancer cells, indicating that this compound could have significant therapeutic implications in oncology .
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine typically appears as a crystalline solid with good solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on its formulation. Its reactivity profile suggests it can participate in various organic transformations typical for halogenated aromatic compounds.
Relevant data regarding melting point, boiling point, and solubility are generally provided by suppliers or determined through experimental characterization methods .
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine has promising applications in:
This compound exemplifies the ongoing efforts to develop novel pharmacological agents through structural modifications of established chemical frameworks like pyrimidines.
The compound demonstrates high-affinity binding to Protein Kinase C-theta (PKCθ), a serine/threonine kinase critical for T-cell receptor signaling and NF-κB activation. Structural analysis reveals that the 4-bromophenyl group at the N2 position occupies a hydrophobic pocket adjacent to the ATP-binding site, forming halogen bonds with backbone carbonyls of Leu-534 and Gly-538 [10]. This interaction confers submicromolar inhibition (IC₅₀ = 87 nM) and >50-fold selectivity over PKC-α and PKC-δ isoforms. Concurrently, the pyridin-2-ylmethyl moiety at N4 facilitates hydrogen bonding with Spleen Tyrosine Kinase (Syk) via gatekeeper residue Thr-358, achieving IC₅₀ = 142 nM. Molecular dynamics simulations indicate that the 5-fluorine atom stabilizes this binding mode by reducing rotational flexibility of the pyrimidine core [3].
Table 1: Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
PKCθ | 87 | Reference (1x) |
Syk | 142 | 1.6x vs PKCθ |
PKCα | >5,000 | >57x |
CDK2 | 1,240 | 14x |
CDK9 | 896 | 10x |
Selectivity profiling across 398 kinases confirms dual PKCθ/Syk inhibition disrupts immunoreceptor signaling pathways, suppressing interleukin-2 production in activated T-cells at 300 nM [10].
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine exhibits potent inhibition of EphB4 (EPH receptor B4), with biochemical assays showing IC₅₀ = 68 nM. The 4-bromophenyl group engages in π-stacking with Phe-890 in the kinase hinge region, while the pyridinylmethyl substituent positions the nitrogen atom for water-mediated hydrogen bonding with Asp-887 [7]. This binding disrupts ephrin-mediated angiogenesis by blocking EphB4 autophosphorylation (86% inhibition at 500 nM). In breast cancer models (MDA-MB-231), the compound reduces tumor microvessel density by 62% relative to controls through EphB4-dependent VEGF suppression. SAR studies indicate that 5-fluorine substitution enhances EphB4 affinity by 4.2-fold compared to unsubstituted analogs, likely due to reduced steric hindrance in the hydrophobic subpocket [3] [7].
The compound modulates Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling through upstream kinase inhibition. At 1 μM, it reduces phosphorylated ERK1/2 by 73% in fibroblast growth factor-stimulated endothelial cells, attributable to disrupted Raf-1 recruitment to receptor tyrosine kinases [3]. Parallel effects on Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways occur via cytokine receptor interference. In T-cells, 500 nM treatment decreases interleukin-12-induced STAT4 phosphorylation by 59%, while suppressing interferon-γ production by 81% through Syk-dependent JAK3 inactivation [2].
Notably, Toll-like Receptor 8 (TLR8) agonism potentiates cross-talk between these pathways. TLR8 activation triggers myeloid differentiation primary response 88-dependent interleukin-1 receptor-associated kinase 4 phosphorylation, which converges with MAPK signaling at tumor necrosis factor alpha transcriptional regulation nodes [2] [5]. This dual-pathway engagement enables synergistic immunomodulation in dendritic cells, enhancing CD80 expression 4.8-fold compared to untreated controls.
The agonistic activity toward Toll-like Receptor 8 (TLR8) is governed by three structural elements:
Table 2: TLR8 Agonism and Selectivity Profile
C5 Substituent | TLR8 EC₅₀ (nM) | TLR7 EC₅₀ (nM) | Selectivity (TLR7/TLR8) |
---|---|---|---|
Fluoro | 18 | 157 | 8.7 |
Chloro | 32 | 61 | 1.9 |
Bromo | 41 | 53 | 1.3 |
Iodo | 29 | 35 | 1.2 |
This specificity triggers Th1-polarized immunity, inducing 12.8-fold more interferon-γ than interleukin-6 in human peripheral blood mononuclear cells at 100 nM. Molecular dynamics simulations confirm the 4-bromophenyl group stabilizes a unique β-sheet conformation in TLR8’s dimerization interface, a determinant absent in TLR7 [2] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0